![molecular formula C20H20N4O5S B2780259 Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate CAS No. 900005-63-2](/img/structure/B2780259.png)
Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Anti-HIV-1 Activity
The synthesis and evaluation of anti-HIV-1 activity of derivatives related to Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate are of significant interest. A study by Novikov et al. (2004) explored the synthesis of new 2-[2-(3,5-dimethylphenoxy)ethyl]thio derivatives of pyrimidin-4(3H)-one, revealing that certain derivatives exhibited pronounced inhibitory properties against the type 1 human immunodeficiency virus (HIV-1) in vitro, indicating potential applications in antiviral therapy Novikov, M., Ozerov, A., Sim, O., & Buckheit, R. (2004). Chemistry of Heterocyclic Compounds, 40, 37-42.
Heterocyclic Compound Synthesis
Research by Ihara et al. (2011) on the synthesis of heterocyclic compounds using amidines highlights the chemical versatility of pyrido and pyrimidinone derivatives. This study illustrates the potential of such compounds in creating diverse heterocyclic structures, potentially useful in various scientific and medicinal applications Ihara, S., Soma, T., Yano, D., Aikawa, S., & Yoshida, Y. (2011). Synthetic Communications, 41, 3600 - 3608.
Antifolate Design and Synthesis
Gangjee et al. (2007) explored the design and synthesis of classical and nonclassical antifolates targeting dihydrofolate reductase (DHFR), a key enzyme in cellular metabolism. This research underscores the therapeutic potential of pyrimidin-5-yl derivatives in cancer treatment, demonstrating significant inhibition of human DHFR and tumor cell growth Gangjee, A., Zeng, Y., Talreja, T., McGuire, J., Kisliuk, R., & Queener, S. (2007). Journal of medicinal chemistry, 50 13, 3046-53.
Novel Anti-inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone, exhibiting significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This study highlights the potential of structurally complex heterocycles in developing new therapeutic agents Abu‐Hashem, A., Al-Hussain, S., & Zaki, M. (2020). Molecules, 25.
Antimicrobial Activity of Pyrimidinone Derivatives
Hossan et al. (2012) investigated the antimicrobial efficacy of a series of pyrimidinone and oxazinone derivatives, showing good antibacterial and antifungal activities. These findings demonstrate the potential of these compounds in addressing resistant microbial infections Hossan, A., Abu-Melha, H. M. A., Al-Omar, M., & Amr, A. (2012). Molecules, 17, 13642 - 13655.
Propriétés
IUPAC Name |
ethyl 2-[[2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-4-29-19(27)12-7-5-6-8-13(12)22-15(25)11-30-14-9-10-21-17-16(14)18(26)24(3)20(28)23(17)2/h5-10H,4,11H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUIVDHXANOUGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

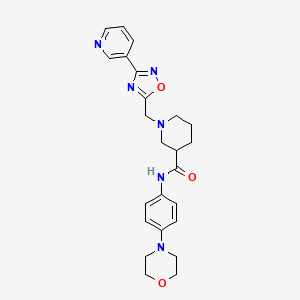
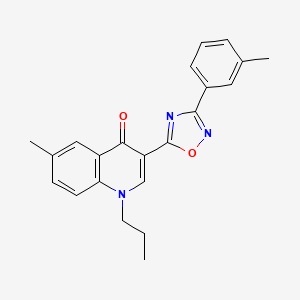
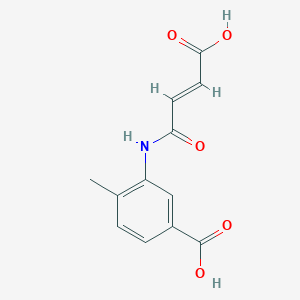
![3-bromo-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2780182.png)
![N,N-Diethyl-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2780184.png)

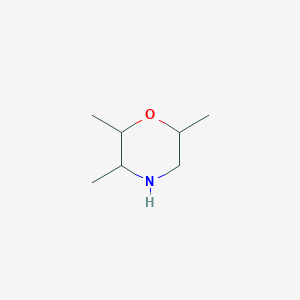
![Tert-butyl N-[(3R)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate](/img/structure/B2780187.png)

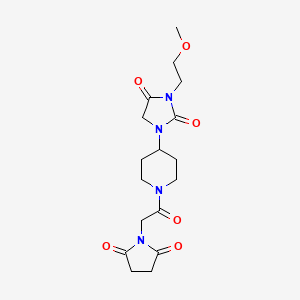
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2780190.png)
![[1,2,4]triazolo[1,5-a]pyrimidin-2-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone](/img/structure/B2780191.png)

